molecular formula C16H23ClN2O2 B1447252 Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1523571-82-5

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B1447252
CAS No.: 1523571-82-5
M. Wt: 310.82 g/mol
InChI Key: IUZFRBWCAMPBTR-UHFFFAOYSA-N
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Description

Spirocyclic Core Configuration

The spirocyclic core consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring via a shared spiro carbon (Figure 1). X-ray crystallography of analogous diazaspiro compounds reveals bond lengths of approximately 1.54 Å for C-N bonds and 1.47 Å for C-C bonds within the bicyclic system. The nitrogen atoms adopt a trigonal pyramidal geometry, with bond angles of 107–112° around each nitrogen, consistent with sp³ hybridization.

Feature Structural Detail
Spiro carbon position Between C4 of pyrrolidine and C1 of piperidine
Ring conformations Chair (piperidine) and envelope (pyrrolidine)
Torsional strain Minimized via staggered substituents

Carboxylate Ester Functionalization

The benzyl carboxylate group (-COOCH₂C₆H₅) at nitrogen-1 introduces steric bulk and electronic effects. The ester carbonyl (C=O) exhibits a bond length of 1.21 Å, characteristic of conjugated carbonyl groups, while the C-O ester linkage measures 1.36 Å. The benzyl moiety’s phenyl ring adopts a planar geometry, with C-C bond lengths averaging 1.40 Å, indicative of aromatic delocalization.

Hydrochloride Salt Formation Mechanisms

Protonation occurs at nitrogen-7, which has a calculated pKa of 9.2 ± 0.3 for analogous diazaspiro amines. The hydrochloride salt stabilizes through ionic interactions between the ammonium cation (N⁺-H) and chloride anion (Cl⁻), with a typical N⁺···Cl⁻ distance of 3.1–3.3 Å in crystalline states. This salt form enhances aqueous solubility by 12-fold compared to the free base, as measured in polar solvents like water and methanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, D₂O):

  • δ 7.35–7.28 (m, 5H, Ar-H): Benzyl aromatic protons
  • δ 5.15 (s, 2H, OCH₂Ph): Benzyl methylene adjacent to ester oxygen
  • δ 3.82–3.45 (m, 4H, N-CH₂): Methylene groups adjacent to spiro nitrogens
  • δ 2.95–2.60 (m, 8H, ring CH₂): Remaining bicyclic methylenes

¹³C NMR (100 MHz, D₂O):

  • δ 170.2 (C=O): Ester carbonyl
  • δ 135.8–128.1 (Ar-C): Benzyl aromatic carbons
  • δ 66.3 (OCH₂Ph): Benzyl methylene carbon
  • δ 58.1, 54.7 (N-CH₂): Methylene carbons bound to nitrogens

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • 1745 (s, C=O stretch): Ester carbonyl
  • 1245 (m, C-O-C asymmetric stretch): Ester linkage
  • 2700–2400 (broad, N⁺-H stretch): Ammonium salt
  • 1590 (w, Ar C=C stretch): Benzyl aromatic ring

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 275.2 [M-Cl]⁺: Loss of chloride ion from molecular ion
  • 201.1 [M-BnCOO]⁺: Cleavage of benzyl carboxylate group
  • 91.0 [C₇H₇]⁺: Tropylium ion from benzyl group

Computational Modeling Studies

Density Functional Theory (DFT) Optimizations

B3LYP/6-311G(d,p) calculations reveal the lowest-energy conformation features:

  • Dihedral angle between pyrrolidine and piperidine rings: 85.7°
  • N1-C-O-C(Ph) torsion: 180.0° (antiperiplanar)
  • Intramolecular H-bond between N⁺-H and Cl⁻: 2.98 Å

Molecular Orbital Electron Distribution

Frontier molecular orbital analysis shows:

  • HOMO (-6.2 eV): Localized on benzyl π-system and ester oxygen lone pairs
  • LUMO (-1.8 eV): Dominated by σ* orbitals of C-N and C-Cl bonds
  • HOMO-LUMO gap: 4.4 eV, indicating moderate reactivity

Properties

IUPAC Name

benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16;/h1-3,6-7,17H,4-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFRBWCAMPBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-82-5
Record name 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution Reaction

  • Starting Materials:

    • 1,7-diazaspiro[4.5]decane (free amine)
    • Benzyl chloroformate (Cbz-Cl) as the benzyl ester source
  • Reaction Mechanism:
    The primary amine of the diazaspiro compound undergoes nucleophilic substitution with benzyl chloroformate under basic conditions to form the benzyl carbamate intermediate.

  • Typical Solvents:
    Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used due to their ability to dissolve both reactants and facilitate the reaction.

  • Bases Used:
    Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed to deprotonate the amine, increasing nucleophilicity and driving the esterification.

  • Reaction Conditions:

    • Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.
    • Time: Several hours (typically 2–6 hours) depending on scale and reagent purity.

Formation of Hydrochloride Salt

  • After the esterification, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, improving the compound's solubility and stability for storage and further applications.

Industrial Scale Production

  • Industrial synthesis follows similar batch reaction protocols optimized for large-scale production.
  • Emphasis is placed on maximizing yield (>90%) and purity (≥97%) through controlled reaction parameters and purification steps.
  • Purification typically involves recrystallization and chromatographic techniques to ensure pharmaceutical-grade quality.

Purification and Characterization

  • Purification Methods:

    • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
    • Chromatography (e.g., reverse-phase HPLC) for high purity
  • Characterization Techniques:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the spirocyclic structure and benzyl ester presence. The spiro carbon typically resonates near 70 ppm in ¹³C NMR.
    • Mass Spectrometry (ESI-MS) to verify molecular ion peaks (m/z ~274.36 for free base plus 36.46 g/mol for HCl).
    • High-Performance Liquid Chromatography (HPLC) to assess purity and retention times.

Preparation Data Table: Reaction Parameters and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution 1,7-diazaspiro[4.5]decane + benzyl chloroformate + NaH or K₂CO₃ DMF or DCM 0°C to RT 2–6 hours >90 Controlled addition, inert atmosphere recommended
Hydrochloride salt formation Treatment with HCl Ethanol or ether Room temperature 1–2 hours Quantitative Ensures solubility and stability
Purification Recrystallization, chromatography Ethanol, EtOAc Ambient Variable ≥97 Final purity for pharmaceutical use

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent critically affects reaction efficiency and product purity. Potassium carbonate in DMF is often preferred for milder conditions and fewer side reactions.
  • Maintaining low temperatures during esterification minimizes by-product formation.
  • The hydrochloride salt formation is essential for enhancing solubility in polar solvents, which is critical for downstream pharmaceutical formulation.
  • Purification via recrystallization yields highly pure product suitable for biological testing and medicinal chemistry applications.

Alternative Synthetic Approaches and Related Spirocyclic Compounds

  • Recent literature on spirocyclic pyrrolidines highlights alternative synthetic methods such as imine-allyl magnesium halide reactions followed by bromocyclization, Sakurai and Petasis reactions, and hydroboration–oxidation sequences. These methods allow scalable preparation of spirocyclic compounds but are less commonly applied directly to this compound due to specificity of the core structure.
  • The classical nucleophilic substitution remains the most robust and widely used method for this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

GABA-Analogous Spirocyclic Compounds

Compounds 16a and 16b [(1R,5S)- and (1R,5R)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid] from Heterocycles (2000) share a spiro[4.5]decane backbone but differ in substituents and nitrogen placement. Key distinctions include:

  • Synthesis : Synthesized via nitrile hydrolysis under reflux with HCl, yielding mixtures requiring chromatographic separation .
  • Analytical Data: Elemental analysis for 16a (C, 70.07%; H, 8.65%; N, 4.81%) and 16b (C, 70.06%; H, 8.33%; N, 4.79%) highlights structural similarities but distinct hydration states (C₁₇H₂₃NO₂•H₂O) .
Compound Molecular Formula Key Features Applications
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate HCl C₁₆H₂₃ClN₂O₂ Benzyl ester, hydrochloride salt Drug intermediate, solubility studies
16a/16b C₁₇H₂₃NO₂•H₂O Carboxylic acid, stereoisomeric centers GABA receptor modulation

Positional Isomer: Benzyl 1,8-Diazaspiro[4.5]decane-1-Carboxylate Hydrochloride

The 1,8-diaza isomer (CAS: 1385696-68-3) shares the same molecular formula (C₁₆H₂₃ClN₂O₂ ) but positions nitrogen atoms at 1- and 8-positions. This subtle change impacts:

  • Conformational Flexibility : Altered nitrogen placement modifies hydrogen-bonding patterns and steric interactions .
  • Synthesis Routes : Different MDL numbers (MFCD20809860 vs. MFCD27988012) suggest divergent synthetic pathways .

Pharmaceutically Active Spirocyclic Derivatives

  • Rolapitant Hydrochloride (CAS: 914462-92-3): A 1,7-diazaspiro[4.5]decan-2-one derivative with a ketone group instead of an ester. It is clinically used for antiemetic purposes, demonstrating how minor structural changes (ester → ketone) confer specific bioactivity .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Ester vs. Carboxylic Acid : The benzyl ester in the target compound improves membrane permeability over 16a/16b’s carboxylic acid, which may favor ionic interactions in biological systems .
  • Nitrogen Positioning: The 1,7-diaza configuration (vs. 1,8-diaza) optimizes hydrogen-bond donor-acceptor balance, critical for receptor binding .

Analytical Characterization

  • Spectroscopy : NMR and IR data (e.g., carbonyl stretches at 1715 cm⁻¹ in ) confirm functional groups in related compounds .
  • Elemental Analysis : Discrepancies in calculated vs. observed values (e.g., 16a: C, 70.07% vs. 70.06%) reflect hydration states and purity challenges .

Biological Activity

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a heterocyclic compound recognized for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylate group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₆H₂₃ClN₂O₂
  • Molecular Weight : 310.14 g/mol
  • CAS Number : 1523571-82-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to bind effectively to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling Pathways : By binding to specific receptors, it can influence cellular responses.

Biological Activities

Research into the biological activities of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests.

Anticancer Potential

Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other diazaspiro compounds is useful:

Compound NameMolecular FormulaUnique Features
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochlorideC₁₆H₂₃ClN₂O₂Different spiro position (2,8)
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateC₁₆H₂₃ClN₂O₃Contains an oxo group
Benzyl 1,8-diazaspiro[4.5]decaneC₁₆H₂₃ClN₂O₂Lacks carboxylate functionality

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers explored the synthesis and evaluation of novel diazaspiro compounds as potential anticancer agents. The findings indicated that compounds with spirocyclic structures exhibited enhanced cytotoxicity compared to traditional therapies like bleomycin, suggesting that structural complexity contributes significantly to biological efficacy .

Case Study 2: Neuroprotective Mechanisms

Research into neuroprotective agents has highlighted the role of AChE inhibitors in treating Alzheimer's disease. A study demonstrated that similar diazaspiro compounds effectively inhibited both AChE and BuChE activities, providing a dual-target approach that could enhance therapeutic outcomes for neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution between 1,7-diazaspiro[4.5]decane and benzyl chloroformate under basic conditions. Key steps include:

  • Reacting the diazaspiro compound with benzyl chloroformate in dimethylformamide (DMF) or dichloromethane (DCM) as solvents.
  • Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate esterification.
  • Treating the intermediate with hydrochloric acid to form the hydrochloride salt.
    This method ensures high yields (>90%) and purity (≥97%) when optimized .

Q. How can structural identity and purity be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic structure and benzyl ester group. For example, the spiro carbon resonates at ~70 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak (m/z ~274.36 for the free base, +HCl adds 36.46 g/mol) .
  • HPLC: Reverse-phase chromatography (C18 columns, acetonitrile/water with 0.1% formic acid) assesses purity. Retention times vary with mobile phase gradients .

Q. What are the storage and handling protocols for this compound?

  • Store at 2–8°C in airtight containers under an inert atmosphere (e.g., argon).
  • Use personal protective equipment (PPE) due to potential irritant properties of hydrochloride salts. Avoid prolonged skin contact and inhalation .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up?

  • Catalyst Optimization: Use tetrabutylammonium bromide (TBAB) or cesium carbonate to enhance reaction rates in polar aprotic solvents.
  • Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LCMS to identify intermediates and byproducts.
  • Workup Procedures: Employ azeotropic distillation (e.g., toluene) to remove water and improve crystallinity .

Q. How to resolve discrepancies in spectral data during characterization?

  • Advanced NMR Techniques: 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and quaternary carbons.
  • Comparative Analysis: Cross-reference with PubChem or patent data (e.g., spirocyclic analogs in EP 4374877A2) .
  • Recrystallization: Purify using solvent mixtures (e.g., ethanol/water) to eliminate impurities affecting spectral clarity .

Q. What role does the spirocyclic structure play in medicinal chemistry applications?

  • Pharmacokinetic Modulation: The rigid spiro scaffold improves metabolic stability and bioavailability in drug candidates.
  • Targeted Modifications: The benzyl ester group allows for further functionalization (e.g., hydrolysis to carboxylic acids for prodrug design).
  • Case Study: In EP 4374877A2, similar diazaspiro compounds are intermediates in kinase inhibitors, demonstrating antitumor activity .

Q. How does the compound’s stability vary under stress conditions?

  • Accelerated Stability Testing: Expose to heat (40–60°C), UV light, and humidity (75% RH) for 1–4 weeks.
  • Analytical Monitoring: Use HPLC-MS to detect degradation products (e.g., hydrolysis of the ester group or spiro ring opening).
  • Recommendations: Stabilize formulations by adjusting pH (4–6) and avoiding protic solvents .

Q. What strategies address low reactivity in further chemical modifications?

  • Activation of the Ester Group: Use coupling agents (e.g., DCC/DMAP) for amide bond formation.
  • Ring-Opening Reactions: Treat with strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH) to generate linear intermediates for cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

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